Acetylisoniazid
Vue d'ensemble
Description
Acetylisoniazid is a metabolite of isoniazid, a drug commonly used in the treatment of tuberculosis. The pharmacokinetics of isoniazid and acetylisoniazid have been studied in both plasma and saliva, indicating that acetylisoniazid can be used for phenotyping individuals as slow or fast acetylators, which is important for drug dosing and efficacy . The determination of acetylator phenotype has been a focus of several studies, with methods developed to measure the ratio of acetylisoniazid to isoniazid in urine and serum after oral or intravenous doses of isoniazid .
Synthesis Analysis
The synthesis of acetylisoniazid is not directly discussed in the provided papers. However, it is understood that acetylisoniazid is formed in the body from isoniazid through the action of N-acetyltransferase enzymes, which are responsible for the acetylation process that determines the acetylator phenotype of an individual .
Molecular Structure Analysis
The molecular structure of acetylisoniazid is not explicitly analyzed in the provided papers. However, the structure is closely related to that of isoniazid, with the addition of an acetyl group, which is significant for its pharmacokinetic properties and the ability to determine acetylator phenotype .
Chemical Reactions Analysis
The chemical reactions involving acetylisoniazid primarily concern its formation from isoniazid and its subsequent detection in biological samples. Methods have been developed to estimate acetylisoniazid in urine and plasma, often involving extraction and chromatographic techniques. For instance, a modified method for the estimation of acetylisoniazid in urine has been described to improve recoveries and reduce interference from other compounds . High-performance liquid chromatography (HPLC) has been utilized for the microanalysis of isoniazid and acetylisoniazid in plasma, serum, and other biological samples .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylisoniazid are inferred from the analytical methods used for its detection and quantification. The methods described in the papers suggest that acetylisoniazid is extractable from biological matrices and detectable using HPLC and other chromatographic techniques. The sensitivity, precision, and accuracy of these methods indicate that acetylisoniazid has distinct chemical properties that allow for its separation and measurement in the presence of other antituberculous drugs .
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
- Summary of the application : Acetylisoniazid, a major metabolite of isoniazid (INH), is used in the study of population pharmacokinetics (PPK). The goal is to establish a PPK model for isoniazid and Acetylisoniazid in healthy Chinese participants and tuberculosis patients .
- Methods of application or experimental procedures : Blood samples were collected from healthy subjects 0–14 h after administration of 300 mg or 320 mg of the oral dose of INH; for tuberculosis patients who received at least seven days therapy with INH, blood samples were collected two and/or six hours after administration. The plasma concentration of INH and AcINH was determined by the reverse-phase HPLC method .
- Results or outcomes : The estimated absorption rate constant (K a ), oral clearance (CL/F), and apparent volume of distribution (V 2 /F) for INH were 3.94 ± 0.44 h −1, 18.2 ± 2.45 L⋅h −1, and 56.8 ± 5.53 L, respectively .
Clinical Research
- Summary of the application : Acetylisoniazid is used in clinical research for isoniazid one-point-based therapeutic drug monitoring, genotype–phenotype association studies of isoniazid metabolic profile and isoniazid-induced hepatotoxicity, and the initial dose prediction of isoniazid using population pharmacokinetic modeling .
- Methods of application or experimental procedures : A method based on LC-MS/MS was developed to determine the concentration of these compounds in human plasma .
- Results or outcomes : The developed method successfully quantified isoniazid and its metabolites in TB patients .
Tuberculosis Treatment
- Summary of the application : Acetylisoniazid, as a metabolite of Isoniazid, plays a role in the treatment of tuberculosis. Isoniazid inhibits the synthesis of long-chain mycolic acids, which are indispensable components of mycobacterial cell walls .
- Methods of application or experimental procedures : Isoniazid is administered orally, and its metabolite Acetylisoniazid is formed in the body. The concentration of these compounds in the patient’s plasma is measured to monitor the effectiveness of the treatment .
- Results or outcomes : The effectiveness of the treatment is determined by the decrease in the symptoms of tuberculosis and the patient’s improved health condition .
Genotype–Phenotype Association Studies
- Summary of the application : Acetylisoniazid is used in genotype–phenotype association studies of isoniazid metabolic profile and isoniazid-induced hepatotoxicity .
- Methods of application or experimental procedures : A method based on LC-MS/MS is developed to determine the concentration of these compounds in human plasma .
- Results or outcomes : The developed method successfully quantified isoniazid and its metabolites in TB patients .
Therapeutic Drug Monitoring
- Summary of the application : Acetylisoniazid is used in therapeutic drug monitoring of Isoniazid, a primary treatment for tuberculosis . The concentration of Isoniazid and Acetylisoniazid in patients’ plasma is measured to monitor the effectiveness of the treatment .
- Methods of application or experimental procedures : A method based on LC-MS/MS is developed to determine the concentration of these compounds in human plasma .
- Results or outcomes : The developed method successfully quantified Isoniazid and its metabolites in TB patients .
Genotype–Phenotype Association Studies
- Summary of the application : Acetylisoniazid is used in genotype–phenotype association studies to understand the role of the NAT2 genotype on the transformation of Isoniazid to Acetylisoniazid .
- Methods of application or experimental procedures : NAT2 genotypes are determined by allele-specific amplification. The plasma concentration of Isoniazid and Acetylisoniazid is determined by the reverse-phase HPLC method .
- Results or outcomes : NAT2 genotypes had different effects on the clearance and fraction of Acetylisoniazid formation .
Orientations Futures
The method developed to determine the concentration of Isoniazid and its metabolites in human plasma has broad applications in clinical research, including Isoniazid one-point-based therapeutic drug monitoring, genotype–phenotype association studies of Isoniazid metabolic profile and Isoniazid-induced hepatotoxicity, and the initial dose prediction of Isoniazid using population pharmacokinetic modeling .
Propriétés
IUPAC Name |
N'-acetylpyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBGNAKQQUWBQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020013 | |
Record name | 1-Acetyl-2-isonicotinoylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylisoniazid | |
CAS RN |
1078-38-2 | |
Record name | Acetylisoniazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (N)1-Acetylisoniazid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-2-isonicotinoylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLISONIAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42942UVUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetylisoniazid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.